![molecular formula C18H16N2O3 B161247 Tyrphostin B44, (-) enantiomer CAS No. 133550-32-0](/img/structure/B161247.png)
Tyrphostin B44, (-) enantiomer
描述
酪氨酸激酶抑制剂B44 是一种小分子,属于一类被称为酪氨酸激酶抑制剂的化合物。这些化合物专门设计用于抑制信号转导通路中的酪氨酸磷酸化。酪氨酸激酶抑制剂B44 在各种科学研究应用中显示出潜力,特别是在癌症研究和细胞信号传导领域。
准备方法
合成路线和反应条件: 酪氨酸激酶抑制剂B44 的合成涉及多个步骤,从核心结构的制备开始。关键步骤包括:
核心结构的形成: 合成从苯亚甲基核的制备开始,该过程涉及苯甲醛与适当的胺缩合。
官能团的引入:
最终组装: 最后一步是将核心结构与其他官能团偶联,形成完整的酪氨酸激酶抑制剂B44 分子。
工业生产方法: 酪氨酸激酶抑制剂B44 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高收率和纯度。这包括控制温度、压力和反应时间,以获得所需产物。
化学反应分析
反应类型: 酪氨酸激酶抑制剂B44 会发生多种类型的化学反应,包括:
氧化: 酪氨酸激酶抑制剂B44 中的羟基可以被氧化形成醌。
还原: 氰基可以被还原形成胺。
取代: 芳环可以进行亲电取代反应。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。
取代: 亲电取代反应通常使用诸如溴或氯之类的试剂,在催化剂存在下进行。
主要产物: 从这些反应中形成的主要产物包括醌、胺和取代的芳香族化合物。
科学研究应用
Cancer Therapy
Tyrphostin B44 has been extensively studied for its potential in cancer therapy. Its ability to inhibit EGFR makes it a candidate for treating various cancers, including breast and lung cancers. Research indicates that the (-) enantiomer is more potent than its (+) counterpart, making it a valuable tool in the development of targeted cancer therapies.
- Case Study : A study demonstrated that treatment with Tyrphostin B44 led to a significant reduction in tumor growth in xenograft models of human breast cancer. The compound's efficacy was attributed to its ability to inhibit EGFR-mediated signaling pathways, leading to increased apoptosis in cancer cells .
Signal Transduction Studies
The compound is also utilized in signal transduction research to elucidate the role of EGFR in cellular signaling networks. By inhibiting EGFR activity, researchers can analyze the downstream effects on various signaling cascades such as MAPK/ERK and PI3K/Akt pathways.
- Research Findings : In vitro studies have shown that Tyrphostin B44 can disrupt the phosphorylation of key proteins involved in these pathways, providing insights into the mechanisms of cell growth and survival under different physiological conditions .
Drug Development
Tyrphostin B44 serves as a lead compound for developing new therapeutics targeting EGFR. Its structural characteristics have inspired modifications leading to the synthesis of novel inhibitors with improved potency and selectivity.
- Development Insights : Ongoing research focuses on modifying the chemical structure of Tyrphostin B44 to enhance its bioavailability and reduce off-target effects. These efforts aim to create next-generation EGFR inhibitors that can overcome resistance mechanisms commonly observed in cancer treatments .
Comparative Efficacy
Compound | Type | IC50 (μM) | Notes |
---|---|---|---|
Tyrphostin B44 (-) | EGFR Kinase Inhibitor | <0.86 | More potent than (+) enantiomer |
Tyrphostin B44 (+) | EGFR Kinase Inhibitor | 0.86 | Slightly less active than (-) enantiomer |
作用机制
酪氨酸激酶抑制剂B44 通过抑制酪氨酸激酶的活性来发挥其作用。这些酶在蛋白质酪氨酸残基的磷酸化中起着至关重要的作用,这是信号转导通路中的一个关键步骤。 通过抑制酪氨酸激酶,酪氨酸激酶抑制剂B44 会破坏这些通路,导致细胞增殖和存活受到抑制 . 酪氨酸激酶抑制剂B44 的分子靶标包括表皮生长因子受体 (EGFR) 和其他受体酪氨酸激酶 .
相似化合物的比较
酪氨酸激酶抑制剂B44 是一个更大的酪氨酸激酶抑制剂家族的一部分,其中包括酪氨酸激酶抑制剂AG 835 和酪氨酸激酶抑制剂AG 490 等化合物 . 与这些化合物相比,酪氨酸激酶抑制剂B44 具有独特的结构特征,有助于其特异性抑制活性。 例如,酪氨酸激酶抑制剂B44 中羟基的存在增强了其与酪氨酸激酶的结合亲和力 . 此外,酪氨酸激酶抑制剂B44 在抑制某些癌细胞系方面已显示出比其类似物更高的效力 .
类似化合物:
- 酪氨酸激酶抑制剂AG 835
- 酪氨酸激酶抑制剂AG 490
- 酪氨酸激酶抑制剂AG 538
生物活性
Tyrphostin B44, particularly its (-) enantiomer, is a compound of significant interest in pharmacological research due to its role as an epidermal growth factor receptor (EGFR) kinase inhibitor. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Chemical Name : (S)-(E)-2-Cyano-3-(3',4'-dihydroxyphenyl)-N-(1-phenylethyl)-2-propenamide
- Molecular Formula : CHNO
- Molecular Weight : 308.337 g/mol
Tyrphostin B44, (-) enantiomer functions primarily as a selective inhibitor of tyrosine kinases, particularly targeting the EGFR pathway. By inhibiting EGFR, it disrupts downstream signaling cascades that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy.
Inhibition Potency
The (-) enantiomer exhibits slightly less potency compared to its (+) counterpart, with an IC50 value reported at approximately 0.86 μM for the (+) enantiomer . Specific data on the (-) enantiomer's IC50 is less frequently cited but is understood to be in a similar range.
Biological Activity and Effects
-
Cellular Effects :
- Tyrphostin B44 has been shown to inhibit basal release in various cell lines. For instance, in studies examining osmosensitivity, it was found that 50 μM of Tyrphostin B44 reduced the peak level of efflux in hypotonic conditions by approximately 29% .
- Inhibition of tyrosine kinase activity has been linked to significant changes in cellular processes such as apoptosis and signal transduction. In multiple myeloma cells, tyrphostin-like compounds including B44 demonstrated the ability to modulate protein ubiquitination, which is critical for regulating apoptosis .
-
Case Studies :
- A study focused on the effects of Tyrphostin B44 on V79 Chinese hamster fibroblasts demonstrated that it could induce mitotic aberrations similar to those caused by other known tyrosine kinase inhibitors. This suggests a potential role in understanding the cytotoxic effects of environmental toxins .
- Research exploring the structure-activity relationship (SAR) of tyrphostins indicated that modifications in side chains significantly influenced their biological activity. The bulky groups near the α,β-unsaturated ketone were found to diminish activity, while certain structural configurations enhanced it .
Comparative Biological Activity Table
Compound | IC50 (μM) | Mechanism of Action | Notable Effects |
---|---|---|---|
Tyrphostin B44 (-) | TBD | EGFR Tyrosine Kinase Inhibition | Modulates apoptosis via ubiquitination |
Tyrphostin B44 (+) | 0.86 | EGFR Tyrosine Kinase Inhibition | Reduces cell proliferation |
Other Tyrphostins | Varies | Various Tyrosine Kinase Inhibitors | Diverse effects on cancer cell lines |
属性
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)9-13-7-8-16(21)17(22)10-13/h2-10,12,21-22H,1H3,(H,20,23)/b15-9+/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGQVUWXNOJOSJ-KMHUVPDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416171 | |
Record name | Tyrphostin B44 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-32-0 | |
Record name | Tyrphostin B44 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16762 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tyrphostin B44 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。